1-[5-(4-tert-Butyl-phenyl)-2,2-dimethyl-[1,3,4]oxadiazol-3-yl]-ethanone
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Overview
Description
1-[5-(4-TERT-BUTYLPHENYL)-2,2-DIMETHYL-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL]ETHAN-1-ONE is a chemical compound known for its unique structure and properties It features a tert-butylphenyl group attached to an oxadiazole ring, which is further connected to an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(4-TERT-BUTYLPHENYL)-2,2-DIMETHYL-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL]ETHAN-1-ONE typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazine derivatives with carboxylic acids or their derivatives under specific conditions.
Attachment of the Tert-Butylphenyl Group: The tert-butylphenyl group is introduced through a Friedel-Crafts alkylation reaction, where tert-butylbenzene reacts with an appropriate electrophile in the presence of a Lewis acid catalyst.
Formation of the Ethanone Group:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-[5-(4-TERT-BUTYLPHENYL)-2,2-DIMETHYL-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL]ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like halides, amines, or thiols, often in the presence of a base or acid catalyst.
Major Products:
Oxidation: Formation of oxides or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with varied functional groups.
Scientific Research Applications
1-[5-(4-TERT-BUTYLPHENYL)-2,2-DIMETHYL-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL]ETHAN-1-ONE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development for treating various diseases.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 1-[5-(4-TERT-BUTYLPHENYL)-2,2-DIMETHYL-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL]ETHAN-1-ONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.
Comparison with Similar Compounds
4’-tert-Butylacetophenone: Shares the tert-butylphenyl group but lacks the oxadiazole ring.
1-(4-tert-Butylphenyl)ethan-1-ol: Similar structure but with an alcohol group instead of the oxadiazole ring.
4-tert-Butylbenzaldehyde: Contains the tert-butylphenyl group but with an aldehyde functional group
Uniqueness: 1-[5-(4-TERT-BUTYLPHENYL)-2,2-DIMETHYL-2,3-DIHYDRO-1,3,4-OXADIAZOL-3-YL]ETHAN-1-ONE is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its diverse applications in research and industry .
Properties
Molecular Formula |
C16H22N2O2 |
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Molecular Weight |
274.36 g/mol |
IUPAC Name |
1-[5-(4-tert-butylphenyl)-2,2-dimethyl-1,3,4-oxadiazol-3-yl]ethanone |
InChI |
InChI=1S/C16H22N2O2/c1-11(19)18-16(5,6)20-14(17-18)12-7-9-13(10-8-12)15(2,3)4/h7-10H,1-6H3 |
InChI Key |
CLPYLJTUCULBRR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(OC(=N1)C2=CC=C(C=C2)C(C)(C)C)(C)C |
Origin of Product |
United States |
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